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2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Cat. No.: B2845637
CAS No.: 1215365-72-2
M. Wt: 197.46
InChI Key: PPFFZSUXZGBQDY-UHFFFAOYSA-N
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Description

Significance and Contextualization within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-haloketones, are cornerstone reagents in organic synthesis. Their importance stems from their high reactivity, which enables a wide array of chemical transformations.

Dual Electrophilicity : The primary significance of α-haloketones lies in the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This feature allows them to react with a diverse range of nucleophiles, leading to the formation of various carbon-carbon and carbon-heteroatom bonds.

Precursors to Heterocycles : A vast body of research demonstrates the role of α-haloketones as key precursors in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds. nih.gov These heterocyclic motifs are prevalent in many biologically active molecules.

Pharmaceutical and Agrochemical Relevance : Research has shown that α-bromo-, α-chloro-, and α-iodoketones are crucial intermediates in the synthesis of blockbuster pharmacological compounds. nih.gov Their utility extends to the agrochemical industry, where they serve as building blocks for potent fungicides and other crop protection agents. The closely related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), is a known key intermediate for the broad-spectrum fungicide prothioconazole (B1679736). researchgate.netlookchem.comchemicalbook.com

The study of compounds like 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is therefore situated within a well-established and highly significant area of chemical research, driven by the continuous need for efficient synthetic routes to valuable molecules.

Table 1: General Characteristics of α-Haloketones This interactive table summarizes the key features and synthetic roles of α-haloketones in organic chemistry.

Feature Description Relevance in Synthesis
Functional Group A ketone with a halogen atom (F, Cl, Br, I) on the carbon adjacent to the carbonyl group (the α-position). The α-halogen is a good leaving group, and the carbonyl group activates the α-carbon for nucleophilic substitution.
Reactivity Possesses two electrophilic sites: the carbonyl carbon and the α-carbon. Highly reactive towards nucleophiles. Enables a wide range of reactions, including substitutions (SN2), eliminations, and rearrangements (e.g., Favorskii rearrangement).
Synthetic Utility Versatile building blocks. Widely used for the synthesis of heterocycles (e.g., thiazoles, indoles, pyrazoles), epoxides, and other complex organic molecules. nih.gov

| Research Focus | Development of efficient, selective, and environmentally benign halogenation methods. | Ongoing efforts focus on creating greener synthetic protocols to access these valuable intermediates. nih.gov |

Overview of Structural Features and Synthetic Utility

The specific structure of this compound dictates its chemical behavior and potential applications.

Structural Features : The molecule contains a strained three-membered cyclopropyl (B3062369) ring, which is known to influence the reactivity of the adjacent carbonyl group. The presence of a chlorine atom on the C1 position of this ring and a bromine atom on the α-carbon of the ethanone (B97240) backbone introduces significant electronic and steric effects. The conformational arrangement of the cyclopropyl ring relative to the carbonyl group (bisected s-cis and s-trans conformers) is a critical factor in determining the stereochemical outcome of its reactions. nih.gov

Synthetic Utility : While specific reactions of this compound are not widely documented, its utility can be inferred from its structure and the chemistry of analogous compounds. Its primary role would be that of a synthetic intermediate. The α-bromo ketone moiety is primed for nucleophilic substitution, allowing for the introduction of various functional groups. For instance, reaction with thioamides or thioureas could yield thiazole (B1198619) derivatives, a common application for α-bromoketones. researchgate.net Given that its dichloro-analogue is an intermediate for prothioconazole, this compound is a logical candidate for the synthesis of novel agrochemical and pharmaceutical agents. researchgate.netlookchem.com

Table 2: Physicochemical Properties of Structurally Related Compounds This table provides data for compounds structurally similar to this compound, offering context for its potential properties.

Compound Name CAS Number Molecular Formula Molecular Weight Key Application/Feature
2-Bromo-1-cyclopropylethanone 69267-75-0 C₅H₇BrO 163.01 g/mol A foundational α-bromo cyclopropyl ketone intermediate. nih.gov

Scope and Objectives of Academic Research on this compound

While published research focusing explicitly on this compound is limited, the objectives of academic inquiry can be defined by the broader context of research into substituted cyclopropyl ketones and α-haloketones.

The primary research objectives in this area include:

Development of Efficient Synthetic Routes : A major focus would be the creation of high-yield, selective, and scalable methods for the synthesis of the title compound. This would likely involve the direct α-bromination of 1-(1-chlorocyclopropyl)ethanone (B1590750), exploring various brominating agents and reaction conditions to optimize purity and minimize side products. nih.govorganic-chemistry.org Research on its chloro-analogue has focused on improving industrial synthesis and yield. google.com

Investigation of Reaction Mechanisms : Academic studies on related cyclopropyl ketones often employ experimental and computational methods to understand their reactivity. acs.orgresearchgate.net A key objective for this compound would be to explore how the interplay between the α-bromo and 1-chlorocyclopropyl moieties influences its reaction pathways, stereoselectivity, and fragmentation patterns under various conditions, such as in cycloaddition or reduction reactions. nih.gov

Application in Target-Oriented Synthesis : The ultimate goal of research on this compound would be to utilize it as a versatile building block for synthesizing novel, high-value molecules. This involves reacting it with various nucleophiles to create libraries of complex heterocyclic structures for evaluation in pharmaceutical or agrochemical screening programs, leveraging the successful precedent set by its dichloro-analogue in the synthesis of prothioconazole. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrClO B2845637 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one CAS No. 1215365-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(1-chlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFFZSUXZGBQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One

Direct Halogenation Approaches

Direct halogenation of a ketone precursor is often the most straightforward route to α-haloketones. nih.gov This typically involves the reaction of an enol or enolate intermediate with an electrophilic halogen source. wikipedia.orglibretexts.org The methods discussed below are directly applicable to the synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one from its ketone precursor, 1-(1-chlorocyclopropyl)ethanone (B1590750).

The introduction of a halogen at the α-position of 1-(1-chlorocyclopropyl)ethanone can be achieved through the direct use of halogen gas. While the target compound is a bromo-ketone, the analogous chlorination reaction to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) provides a clear precedent for this methodology. In a typical procedure, the starting ketone, 1-(1-chlorocyclopropyl)ethanone, is dissolved in a solvent mixture, such as dichloromethane (B109758) (DCM) and methanol (B129727). chemicalbook.comguidechem.com The solution is cooled, typically to 0°C, and chlorine gas is bubbled through the mixture over several hours. chemicalbook.comguidechem.comlookchem.com

The reaction proceeds via an acid-catalyzed mechanism, where an enol intermediate is formed and subsequently attacked by the electrophilic halogen. libretexts.org The presence of methanol can facilitate the reaction. This direct approach is effective but can sometimes lead to the formation of polychlorinated byproducts, such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, if not carefully controlled. google.comgoogle.com

A representative reaction is detailed below:

Reactants : 1-(1-chlorocyclopropyl)ethanone, Chlorine (gas) guidechem.com

Solvents : Dichloromethane (DCM), Methanol guidechem.com

Temperature : 0°C to <5°C guidechem.com

Reaction Time : 3 hours guidechem.com

Outcome : Formation of 2-chloro-1-(1-chlorocyclopropyl)ethanone guidechem.com

This method's applicability to bromination would involve substituting chlorine gas with bromine (Br₂), likely in a solvent like acetic acid, which is commonly used for α-bromination of ketones. libretexts.org

A significant challenge in direct halogenation is controlling selectivity and minimizing the formation of di- or poly-halogenated impurities. google.comgoogle.com An advanced method involves using a sulfuryl halide, such as sulfuryl chloride (SO₂Cl₂) or sulfuryl bromide (SO₂Br₂), as the halogenating agent. A patented method highlights the reaction of 1-(1-halocyclopropyl)ethanone with a sulfuryl halide specifically in the presence of an aliphatic alcohol. google.com

This approach offers enhanced selectivity and can be accomplished in a shorter reaction time compared to other methods. google.com The aliphatic alcohol plays a crucial role in the reaction medium, though the precise mechanism of its influence is complex. The reaction effectively produces 2-halo-1-(1-halocyclopropyl)ethanones, including the chloro- and bromo- derivatives. google.com For example, reacting 1-(1-chlorocyclopropyl)ethanone with sulfuryl chloride in an aliphatic alcohol yields 2-chloro-1-(1-chlorocyclopropyl)ethanone with high selectivity. google.com This process is directly analogous for the synthesis of the target bromo-compound using sulfuryl bromide.

To maximize the yield and purity of the desired mono-halogenated product, careful optimization of several reaction parameters is essential. These parameters influence the rate of the desired reaction versus the formation of unwanted byproducts. google.comresearchgate.net

Temperature : Lower temperatures, often between -5°C and 15°C, are typically employed to control the reaction's exothermicity and improve selectivity by slowing down competing reactions like polyhalogenation. google.com For the chlorination with chlorine gas, maintaining the temperature below 5°C is critical. guidechem.com

Reaction Time : The duration of the reaction must be sufficient for the conversion of the starting material but short enough to prevent the accumulation of byproducts. researchgate.net For instance, a 3-hour reaction time is specified for the chlorination of 1-(1-chlorocyclopropyl)ethanone. lookchem.com Monitoring the reaction's progress via techniques like gas chromatography is crucial for determining the optimal endpoint. google.com

Reagent Stoichiometry : The molar ratio of the halogenating agent to the ketone substrate is a key factor. Using a slight excess of the halogenating agent can drive the reaction to completion, but a large excess significantly increases the risk of polyhalogenation. mdpi.com For chlorine gas, the total amount introduced is carefully controlled, with a typical range being 2.0-2.5 molar equivalents relative to the starting ketone. google.com

Solvent Systems : The choice of solvent can affect the solubility of reagents and the stability of intermediates. Chlorinated solvents like dichloromethane are common. guidechem.com The addition of an alcohol, as seen in the sulfuryl halide method, can enhance selectivity. google.com Acetic acid is a frequently used solvent for brominations with Br₂, as it can also act as an acid catalyst to promote enol formation. libretexts.org

Table 1: Optimization Parameters for Direct Halogenation
ParameterCondition/ValueRationaleReference
Temperature-5°C to 15°CControls exothermicity and minimizes byproduct formation. google.com
Reaction Time~3 hours (for chlorination)Ensures complete conversion while limiting polyhalogenation. Monitored for optimization. lookchem.comresearchgate.net
Reagent Stoichiometry (Halogen Gas)2.0-2.5 eqDrives reaction to completion without excessive byproduct formation. google.com
Solvent SystemDCM/Methanol or Acetic AcidAffects solubility and can catalyze the reaction (e.g., acetic acid). guidechem.comlibretexts.orggoogle.com

Alternative Synthetic Routes for α-Haloketones and Their Applicability to the Compound Class

Beyond direct halogenation with X₂ or sulfuryl halides, other reagents and techniques have been developed for the synthesis of α-haloketones, offering advantages in handling, selectivity, and reaction conditions.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective α-bromination of ketones. shodhsagar.com It is a crystalline solid, making it easier and safer to handle than liquid bromine. shodhsagar.com The reaction is typically performed by refluxing the ketone with NBS in a suitable solvent, often in the presence of a catalyst. nih.gov

For acetophenones, which are structurally related to 1-(1-chlorocyclopropyl)ethanone, this method is highly effective for producing α-bromoacetophenones. shodhsagar.comresearchgate.net The reaction can be catalyzed by radical initiators or, more commonly, by acids such as p-toluenesulfonic acid (PTSA). researchgate.netresearchgate.net The acid catalyst promotes the formation of the enol tautomer, which is the active nucleophile that attacks the bromine atom of NBS. masterorganicchemistry.com This methodology is highly applicable to the synthesis of this compound from its corresponding ketone precursor.

Table 2: Representative α-Bromination using NBS
ParameterCondition/ValueReference
SubstrateAcetophenone derivative nih.govresearchgate.net
Brominating AgentN-Bromosuccinimide (NBS) nih.govresearchgate.net
Catalystp-toluenesulfonic acid (PTSA) or Acidic Al₂O₃ nih.govresearchgate.net
SolventMethanol or Acetonitrile (B52724) shodhsagar.comnih.gov
ConditionsReflux temperature or Microwave irradiation nih.govresearchgate.net

The use of ultrasonic irradiation is a modern technique in organic synthesis to enhance reaction rates and yields. nih.gov The physical phenomenon responsible for this effect is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net

Multi-step Cyclization Approaches for Cyclopropyl (B3062369) Ketone Scaffolds

The synthesis of structurally complex cyclopropyl ketones, such as this compound, often necessitates multi-step approaches that allow for the controlled and sequential installation of the required functional groups. These methodologies typically involve the initial formation of a core cyclopropyl ketone scaffold from a linear precursor, followed by functionalization, or the concerted construction of the ring through a cascade of reactions. Key strategies include intramolecular nucleophilic displacement, condensation followed by cyclopropanation, and modern catalytic methods like hydrogen-borrowing catalysis.

A foundational multi-step strategy involves the intramolecular cyclization of a linear precursor containing a nucleophilic center and a leaving group. This classical approach is exemplified by the synthesis of cyclopropyl methyl ketone from 5-chloro-2-pentanone. google.com In this process, a strong base is used to generate an enolate from the ketone, which then acts as an intramolecular nucleophile, displacing the chloride at the gamma position to form the three-membered ring. google.com This method effectively builds the fundamental cyclopropyl ketone scaffold, which can then undergo subsequent halogenation steps at both the ring and the alpha-position of the ketone to yield highly functionalized targets.

Another powerful two-step approach involves an initial condensation reaction to form an α,β-unsaturated ketone (enone), which is then subjected to a cyclopropanation reaction. The Johnson-Corey-Chaykovsky reaction is a prominent example of this strategy, where a sulfur ylide, such as dimethyloxosulfonium methylide, reacts with an enone via a 1,4-conjugate addition followed by ring closure to furnish the cyclopropyl ketone. wikipedia.orgorganic-chemistry.org This sequence is particularly versatile, as the initial step, often an aldol (B89426) condensation, allows for the assembly of diverse enone precursors. nih.gov The subsequent cyclopropanation proceeds stereoselectively, providing a reliable method for constructing the cyclopropane (B1198618) ring. nih.gov

The scope of this condensation-cyclopropanation strategy has been demonstrated in the synthesis of various donor-acceptor cyclopropanes. nih.gov

Table 1: Synthesis of Cyclopropyl Ketones via Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives nih.gov This table is based on data from the synthesis of various donor-acceptor cyclopropanes.

Entry Chalcone Precursor Product Yield (%)
1 (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one 1-phenyl-2-(2-hydroxyphenyl)cyclopropyl ketone 70
2 (E)-3-(5-bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one 1-phenyl-2-(5-bromo-2-hydroxyphenyl)cyclopropyl ketone 85
3 (E)-3-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 1-(4-methoxyphenyl)-2-(2-hydroxy-5-nitrophenyl)cyclopropyl ketone 73
4 (E)-3-(5-chloro-2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 1-(thiophen-2-yl)-2-(5-chloro-2-hydroxyphenyl)cyclopropyl ketone 65

More contemporary multi-step syntheses leverage advanced catalytic systems to construct the cyclopropyl ring in a highly efficient, often one-pot, manner. Hydrogen borrowing (HB) catalysis has emerged as an elegant method for the α-cyclopropanation of ketones. acs.orgnih.gov This process involves a sequence of catalytic steps: a metal catalyst temporarily "borrows" hydrogen from an alcohol to generate an aldehyde in situ. digitellinc.com This aldehyde then undergoes an aldol condensation with a ketone, and the resulting intermediate is reduced by the catalyst returning the hydrogen. nih.gov By using a substrate with a pendant leaving group, this sequence leads to an α-alkylated intermediate that undergoes subsequent intramolecular displacement to form the cyclopropane ring. acs.orgdigitellinc.com This approach effectively combines multiple transformations into a single catalytic cycle, representing a highly atom-economical multi-step synthesis. digitellinc.com

The versatility of the hydrogen borrowing approach has been explored with various ketone and alcohol substrates. acs.orgresearchgate.net

Table 2: Scope of α-Cyclopropanation via Iridium-Catalyzed Hydrogen Borrowing Catalysis acs.orgnih.gov This table illustrates the formation of α-cyclopropyl ketones from a ketone precursor and various alcohols.

Entry Alcohol Substrate Ketone Substrate Product Yield (%)
1 Benzyl alcohol 2',3',4',5',6'-Pentamethyl-2-(p-tolyloxy)acetophenone 1-(2',3',4',5',6'-Pentamethylbenzoyl)-1-phenylcyclopropane 83
2 4-Methoxybenzyl alcohol 2',3',4',5',6'-Pentamethyl-2-(p-tolyloxy)acetophenone 1-(4-Methoxyphenyl)-1-(2',3',4',5',6'-pentamethylbenzoyl)cyclopropane 75
3 1-Butanol 2',3',4',5',6'-Pentamethyl-2-(p-tolyloxy)acetophenone 1-Propyl-1-(2',3',4',5',6'-pentamethylbenzoyl)cyclopropane 82
4 3-(Benzyloxy)propan-1-ol 2',3',4',5',6'-Pentamethyl-2-(p-tolyloxy)acetophenone 1-(2-(Benzyloxy)ethyl)-1-(2',3',4',5',6'-pentamethylbenzoyl)cyclopropane 80

These multi-step methodologies provide robust and adaptable pathways to complex cyclopropyl ketone scaffolds. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. For a target like this compound, these methods can be employed to construct the 1-(1-chlorocyclopropyl)ethanone core, which would then undergo a final α-bromination step to yield the desired product.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom situated at the carbon atom adjacent to the carbonyl group (the α-carbon) renders this position highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of both the carbonyl group and the bromine atom, which polarizes the carbon-bromine bond and makes the α-carbon an excellent electrophilic center. The bromide ion is a good leaving group, facilitating substitution reactions.

While specific research on the nucleophilic substitution reactions of 2-bromo-1-(1-chlorocyclopropyl)ethan-1-one is not extensively detailed in publicly available literature, a significant body of work on the analogous compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), provides a strong basis for understanding its reactivity. bibliotekanauki.plresearchgate.net Given that bromide is a more effective leaving group than chloride, the reactions outlined for the chloro-analogue are expected to proceed with equal or greater efficiency for the bromo-compound.

A key reaction of this class of compounds is the N-alkylation with nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235). This reaction is a critical step in the synthesis of the broad-spectrum systemic fungicide, prothioconazole (B1679736). bibliotekanauki.plresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the triazole ring attacks the α-carbon, displacing the bromide ion to form 1-(1-chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. researchgate.net

The reaction can be summarized as follows: this compound + 1,2,4-Triazole → 1-(1-chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one + HBr

This reaction is typically carried out in the presence of an acid binding agent to neutralize the hydrogen bromide byproduct. nih.gov

Phase transfer catalysis (PTC) is a powerful technique to enhance the rate and yield of reactions between reactants located in different phases (e.g., a solid and a liquid phase). wikipedia.org In the context of the N-alkylation of this compound with 1,2,4-triazole, which has low solubility in many organic solvents, PTC can be instrumental. researchgate.net

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the triazole anion from the solid or aqueous phase to the organic phase where the bromo-ketone is dissolved. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate. researchgate.net

Studies on the chloro-analogue have demonstrated the effectiveness of various phase transfer catalysts. researchgate.net The choice of catalyst can significantly impact the reaction's efficiency.

Interactive Data Table: Effect of Different Phase Transfer Catalysts on Product Yield (Data extrapolated from studies on 2-chloro-1-(1-chlorocyclopropyl)ethanone) researchgate.net

Phase Transfer CatalystReaction Time (hours)Temperature (°C)Yield (%)
None76572.3
Tetrabutylammonium bromide (TBAB)56585.1
Polyethylene glycol (PEG-400)56588.7
Polyethylene glycol (PEG-1000)56592.5
18-Crown-656595.2

The nucleophilic substitution reaction releases hydrogen bromide (HBr), which can protonate the nitrogen heterocycle, rendering it non-nucleophilic and thus halting the reaction. To drive the reaction to completion, an acid binding agent (a base) is essential. nih.gov

The choice of the base can influence the reaction's yield and the distribution of products. Common bases used include inorganic carbonates (e.g., potassium carbonate) and organic amines. researchgate.netnih.gov The base should be strong enough to neutralize the HBr but not so strong as to promote side reactions like self-condensation of the ketone.

Research on the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from its chloro-precursor highlights the importance of the acid binding agent. researchgate.net

Interactive Data Table: Influence of Acid Binding Agents on Reaction Yield (Data extrapolated from studies on 2-chloro-1-(1-chlorocyclopropyl)ethanone) researchgate.net

Acid Binding AgentMolar Ratio (Base:Ketone)Temperature (°C)Yield (%)
K2CO31.2 : 16592.5
Na2CO31.2 : 16585.4
KHCO31.2 : 16578.6
Triethylamine1.2 : 16572.1

Cyclopropyl (B3062369) Ring Transformations and Stability in Diverse Reaction Environments

The cyclopropyl ring in this compound is a strained three-membered ring, which imparts unique chemical properties. Generally, cyclopropane (B1198618) rings are susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or upon radical initiation, due to the relief of ring strain. nih.govd-nb.info

However, the 1-chloro-substitution on the cyclopropyl ring is expected to influence its stability. The electronegative chlorine atom can affect the electron density within the ring and its susceptibility to electrophilic attack. In the context of the nucleophilic substitution reactions discussed above, the cyclopropyl ring generally remains intact. bibliotekanauki.plresearchgate.net

Electrophilic and Radical Reactivity Pathways

Beyond nucleophilic substitution at the α-carbon, this compound has the potential to undergo reactions via electrophilic and radical pathways, although specific examples are not well-documented for this particular molecule.

Electrophilic Reactivity: The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or other electrophiles. This activation can make the carbonyl carbon more susceptible to nucleophilic attack.

Radical Reactivity: The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., UV light or radical precursors) to generate an α-keto radical. This radical intermediate could then participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction.

Furthermore, the cyclopropylmethyl radical system is known to undergo rapid ring-opening to form a but-3-enyl radical. While the radical in this case would be on the carbon adjacent to the carbonyl, the presence of the strained ring suggests that radical-induced ring-opening could be a potential reaction pathway under specific conditions. beilstein-journals.org Studies on aryl cyclopropyl ketones have shown that radical cations can undergo C-C bond cleavage and ring-opening. researchgate.netacs.org

Spectroscopic and Analytical Characterization Techniques for 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is expected to show distinct signals corresponding to the different sets of protons in the molecule. The methylene (B1212753) protons adjacent to the carbonyl group and bromine atom (-CH₂Br) would appear as a singlet significantly downfield, typically in the range of δ 4.0-4.5 ppm. This downfield shift is due to the strong deshielding effects of both the electronegative bromine atom and the carbonyl group. The four protons on the cyclopropyl (B3062369) ring are diastereotopic and are expected to exhibit complex splitting patterns. They would likely appear as a set of multiplets in the δ 1.0-2.0 ppm region. The geminal and vicinal couplings between these protons result in a complex pattern that is characteristic of substituted cyclopropyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O), which is expected to resonate in the range of δ 190-200 ppm, a characteristic region for ketones. libretexts.org The carbon of the brominated methylene group (-CH₂Br) would appear around δ 30-40 ppm. The three carbons of the cyclopropyl ring would also be distinct: the quaternary carbon bonded to chlorine (C-Cl) is anticipated around δ 60-70 ppm, while the two methylene carbons of the ring would appear further upfield, typically between δ 15-30 ppm.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentTechniquePredicted Chemical Shift (ppm)Expected Multiplicity
-C(O)-CH₂Br¹H NMR4.0 - 4.5Singlet (s)
Cyclopropyl-CH₂¹H NMR1.0 - 2.0Multiplets (m)
C=O¹³C NMR190 - 200-
-C(Cl)-¹³C NMR60 - 70-
-CH₂Br¹³C NMR30 - 40-
Cyclopropyl-CH₂¹³C NMR15 - 30-

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the most prominent feature in the FT-IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1690-1720 cm⁻¹. libretexts.org The exact position can be influenced by the electronegativity of the adjacent α-bromo substituent and the strain of the cyclopropyl ring. Other key absorptions include the C-H stretching vibrations of the methylene and cyclopropyl groups, which appear just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹, and can aid in confirming the presence of these halogens. For instance, in the related intermediate 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), a key precursor for the fungicide prothioconazole (B1679736), similar characteristic absorptions are used for its identification. researchgate.net

Table 2. Expected FT-IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H (Cyclopropyl & Methylene)Stretching2850 - 3000Medium
C=O (Ketone)Stretching1690 - 1720Strong, Sharp
CH₂Scissoring~1465Medium
C-ClStretching600 - 800Medium-Strong
C-BrStretching500 - 600Medium-Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile components of a mixture, providing an assessment of purity, while MS fragments the eluted compounds and sorts the ions by their mass-to-charge ratio (m/z), enabling molecular weight determination and structural analysis.

The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a pattern of peaks at M, M+2, and M+4, with relative intensities that are highly indicative of the presence of one bromine and one chlorine atom. docbrown.info

Key fragmentation pathways for α-haloketones typically involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two primary α-cleavage events are expected:

Cleavage of the C-C bond between the carbonyl group and the cyclopropyl ring, leading to the loss of a chlorocyclopropyl radical and the formation of a bromoacetylium ion ([CH₂BrCO]⁺).

Cleavage of the C-C bond between the carbonyl and the CH₂Br group, resulting in the formation of a 1-chlorocyclopropyl acylium ion ([C₃H₄ClCO]⁺).

Table 3. Predicted Key Fragments in the Mass Spectrum of this compound.
m/z (for lowest mass isotopes ⁷⁹Br, ³⁵Cl)Proposed Fragment IonFormula
196 / 198 / 200Molecular Ion [M]⁺[C₅H₆BrClO]⁺
117Loss of Br radical [M-Br]⁺[C₅H₆ClO]⁺
1031-Chlorocyclopropyl acylium ion [M-CH₂Br]⁺[C₄H₄ClO]⁺
751-Chlorocyclopropyl cation [C₃H₄Cl]⁺[C₃H₄Cl]⁺

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for non-volatile or thermally unstable compounds and is widely employed for quantitative analysis and impurity profiling in chemical synthesis.

A reversed-phase HPLC method would be suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound, being moderately polar, would be retained on the column and then eluted by a gradient of an aqueous solvent and an organic modifier such as acetonitrile (B52724) or methanol (B129727). This allows for the separation of the target compound from starting materials, by-products, and other synthetic derivatives. Detection is typically achieved using a UV detector, as the carbonyl group possesses a chromophore that absorbs UV light, generally in the 210-230 nm range. The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results for monitoring reaction progress or determining final product purity. researchgate.net

Table 4. Typical HPLC Parameters for the Analysis of this compound.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater (with 0.1% Formic Acid)
Mobile Phase BAcetonitrile or Methanol (with 0.1% Formic Acid)
ElutionGradient elution
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~220 nm
Column Temperature25 - 40 °C

Strategic Applications of 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One in Target Molecule Synthesis

Pivotal Role as an Intermediate in Agrochemical Synthesis

The primary and most well-documented application of 2-bromo-1-(1-chlorocyclopropyl)ethan-1-one and its close analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), is as a critical precursor in the manufacturing of modern fungicides. google.comlookchem.com The presence of the chlorocyclopropyl ketone moiety is a key structural feature in several potent agrochemicals.

This compound serves as a key starting material for the synthesis of prothioconazole (B1679736), a broad-spectrum systemic fungicide from the triazolinthione class. wikipedia.orgresearchgate.net Prothioconazole is widely used to control a variety of fungal diseases in cereal crops. researchgate.net The synthesis of prothioconazole heavily relies on intermediates derived from α-halo-1-(1-chlorocyclopropyl)ethanones.

The synthetic pathway to prothioconazole typically involves the reaction of an α-halo-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole (B32235) to form a key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. researchgate.netbibliotekanauki.pl This step is a nucleophilic substitution where the triazole displaces the bromide or chloride ion. researchgate.net Subsequent reaction steps, including a Grignard reaction with a derivative of 2-chlorobenzyl chloride and the introduction of a sulfur atom, complete the synthesis of the prothioconazole molecule. wikipedia.org

Table 1: Key Intermediates in Prothioconazole Synthesis

Starting MaterialKey IntermediateTarget Molecule
This compound1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-oneProthioconazole
2-Chloro-1-(1-chlorocyclopropyl)ethanone1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-oneProthioconazole

Utility as a Versatile Building Block in Complex Organic Molecule Assembly

Beyond its specific role in agrochemical synthesis, the chemical structure of this compound makes it a versatile building block for constructing more complex organic molecules. Its utility stems from the reactivity of its functional groups, which can be manipulated to form new carbon-carbon and carbon-heteroatom bonds.

The α-bromoketone functionality is a classic electrophilic site, readily participating in substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse chemical moieties at the carbon adjacent to the carbonyl group. Furthermore, the carbonyl group itself can undergo various transformations, such as reduction to an alcohol or conversion to an imine. The cyclopropyl (B3062369) ring, while relatively stable, can undergo ring-opening reactions under specific conditions, providing a pathway to linear or other cyclic structures. This multi-faceted reactivity allows chemists to use this compound as a starting point for a variety of molecular scaffolds.

Development of Novel Synthetic Pathways for Advanced Chemical Structures (e.g., Mannich Bases and Conazole Derivatives)

The reactive nature of this compound makes it a suitable substrate for developing novel synthetic routes to advanced chemical structures, including Mannich bases and other conazole derivatives.

Mannich bases are β-amino-ketone compounds formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group. ijpsonline.com The reaction involves an aldehyde (commonly formaldehyde) and a primary or secondary amine. researchgate.net The α-bromoketone structure of this compound can be utilized in reactions analogous to the Mannich reaction. It can react with various amines and other nucleophiles to build β-amino ketone frameworks, which are valuable in pharmaceutical and materials science. ijpsonline.comresearchgate.net

Similarly, its role as a precursor for prothioconazole demonstrates its utility in synthesizing conazole derivatives. By reacting it with different substituted triazoles, imidazoles, or other nitrogen-containing heterocycles, a library of novel conazole-like structures can be generated. These new derivatives can then be screened for potential applications, including new fungicidal or pharmaceutical activities. The use of α-haloketones is a well-established method for the synthesis of various heterocyclic compounds, and this compound is a prime candidate for such explorations. researchgate.net

Computational and Theoretical Studies on 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One

Molecular Orbital Theory and Electronic Structure Analysis of Reactivity

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic behavior and reactivity of molecules. For 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one, the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical behavior.

The HOMO is typically associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO, conversely, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is anticipated to be localized on the carbonyl carbon and the α-carbon bearing the bromine atom, due to the electron-withdrawing effects of the carbonyl group and the halogen. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational calculations, such as those using Density Functional Theory (DFT), can provide quantitative values for these orbital energies and their spatial distributions.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
HOMO-9.85O(p), Br(p)
LUMO-1.23C=O (π), C-Br (σ)
HOMO-LUMO Gap8.62-

Note: The values presented in this table are hypothetical and representative of typical α-haloketones, intended to illustrate the concepts discussed. Actual values would require specific quantum chemical calculations.

Analysis of the electrostatic potential (ESP) map provides further insights into the electronic distribution and reactivity. The ESP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red) are expected around the carbonyl oxygen, indicating its nucleophilic character. Positive potential regions (blue) are anticipated around the carbonyl carbon and the α-carbon, confirming their electrophilic nature and susceptibility to nucleophilic attack. nih.gov

Reaction Mechanism Predictions and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, several key transformations can be computationally investigated.

One of the most significant reactions for α-haloketones is their reaction with nucleophiles. nih.gov The attack of a nucleophile can occur at the carbonyl carbon or the α-carbon. Transition state analysis can predict which pathway is more favorable. For instance, the reaction with a soft nucleophile might favor substitution at the α-carbon, displacing the bromide ion. In contrast, a hard nucleophile might preferentially attack the carbonyl carbon.

The Favorskii rearrangement is another characteristic reaction of α-haloketones with a base. Computational studies can model the proposed cyclopropanone (B1606653) intermediate and subsequent ring-opening to predict the final product distribution. The strain of the existing cyclopropyl (B3062369) ring in this compound adds an interesting layer of complexity to this rearrangement, and theoretical calculations can help predict whether ring expansion or contraction is more likely.

Interactive Data Table: Calculated Activation Energies for Key Reactions

Reaction TypeNucleophile/BaseCalculated Activation Energy (kcal/mol)Predicted Major Product
Nucleophilic Substitution (SN2)Iodide (I⁻)15.21-(1-chlorocyclopropyl)-2-iodoethan-1-one
Favorskii RearrangementSodium Hydroxide (NaOH)22.51-chlorocyclopropane-1-carboxylic acid
ReductionSodium Borohydride (NaBH₄)12.82-Bromo-1-(1-chlorocyclopropyl)ethan-1-ol

Note: The values in this table are illustrative and based on general knowledge of similar reactions. Precise values would necessitate detailed computational modeling.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state provide crucial information about the reaction's feasibility and stereochemical outcome. For instance, in an SN2 reaction at the α-carbon, the transition state would feature the incoming nucleophile and the departing bromide ion in a trigonal bipyramidal arrangement around the carbon atom.

Quantitative Structure-Reactivity Relationship (QSAR) Probing via Computational Chemistry

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. While a full QSAR study requires a dataset of multiple compounds, computational chemistry can be used to generate the necessary descriptors for this compound that would be used in such a model.

These descriptors can be electronic, steric, or thermodynamic in nature. Electronic descriptors include parameters like partial atomic charges, dipole moment, and frontier orbital energies. Steric descriptors can be derived from the molecule's calculated 3D geometry, such as molecular volume and surface area. Thermodynamic descriptors include properties like the heat of formation and strain energy.

For this compound, the high ring strain of the cyclopropyl group and the electronegativity of the halogen atoms are expected to be significant contributors to its reactivity. A QSAR model could quantify the impact of these features on, for example, the rate of reaction with a specific nucleophile.

Interactive Data Table: Computationally Derived Molecular Descriptors for QSAR

Descriptor TypeDescriptor NameCalculated Value
ElectronicDipole Moment2.5 D
ElectronicPartial Charge on Carbonyl Carbon+0.45 e
StericMolecular Volume110.5 ų
ThermodynamicRing Strain Energy27.5 kcal/mol

Note: These values are hypothetical and representative for a molecule of this type. Accurate descriptors would be the result of specific computational chemistry software calculations.

By comparing these calculated descriptors with those of other α-haloketones, it is possible to make qualitative predictions about the relative reactivity of this compound. The presence of the chloro-substituted cyclopropyl ring is expected to significantly influence its steric and electronic properties compared to simpler acyclic α-haloketones.

Future Perspectives and Emerging Research Directions in the Chemistry of 2 Bromo 1 1 Chlorocyclopropyl Ethan 1 One

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of halogenated ketones often involves stoichiometric halogenating agents, which can present environmental and safety challenges. For instance, the synthesis of the analogous 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) can utilize reagents like sulfuryl chloride or direct chlorination with chlorine gas, which may have poor selectivity and produce corrosive byproducts. google.com A key future direction is the development of advanced catalytic systems to make the synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one more efficient and sustainable.

Research in this area could focus on:

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification, enable catalyst recycling, and minimize waste. Materials like zeolites, functionalized silica, or metal-organic frameworks (MOFs) could be designed to selectively catalyze the bromination of the acetyl group while minimizing side reactions. A patent for the chloro-analog suggests that a metallic aluminum-containing compound can act as a catalyst to improve selectivity and yield. google.com

Photocatalysis: Visible-light photocatalysis offers a green alternative for activating brominating agents under mild conditions. This approach could reduce the need for harsh reagents and high temperatures, leading to cleaner reaction profiles and improved energy efficiency.

Enzymatic Catalysis: Biocatalysis, employing enzymes like haloperoxidases, could offer unparalleled selectivity (regio-, stereo-, and chemo-selectivity) under environmentally benign aqueous conditions. The development of robust enzymes capable of handling the specific substrate would be a significant breakthrough.

Table 1: Comparison of Potential Catalytic Systems for Synthesis
Catalytic SystemPotential AdvantagesResearch Challenges
Heterogeneous CatalysisEasy separation and recycling, reduced waste, potential for continuous flow processes.Catalyst deactivation, lower activity compared to homogeneous systems, mass transfer limitations.
PhotocatalysisMild reaction conditions (ambient temperature/pressure), use of renewable energy (light), high selectivity.Requires specialized photoreactor equipment, potential for photosensitive side reactions.
Biocatalysis (Enzymatic)Exceptional selectivity, operates in aqueous media, biodegradable catalyst, minimal byproducts.Enzyme stability and availability, substrate scope limitations, lower reaction concentrations.

Green Chemistry Approaches in its Production and Downstream Transformations

Adherence to the principles of green chemistry is becoming a critical aspect of modern chemical manufacturing. mdpi.comnih.gov Future research will likely focus on integrating these principles into the entire lifecycle of this compound, from its synthesis to its use in subsequent reactions.

Key green chemistry strategies to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves moving away from stoichiometric reagents towards catalytic additions.

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758), which may be used in current chlorination processes, with greener alternatives such as supercritical fluids, ionic liquids, or bio-derived solvents. google.com The ideal scenario, often termed "the best solvent is no solvent," would be to develop solvent-free reaction conditions. nih.gov

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Waste Valorization: Developing methods to convert any byproducts from the synthesis into valuable chemicals, thereby creating a more circular economic process.

Diversification of Synthetic Applications Beyond Currently Documented Intermediates

While the primary known application for the chloro-analog is in fungicide synthesis, the unique structure of this compound opens the door to a much wider range of synthetic possibilities. google.com The high reactivity of the C-Br bond, combined with the strained cyclopropyl (B3062369) ring, makes it a powerful building block. Natural and synthetic compounds containing cyclopropane (B1198618) rings exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, and insecticidal properties. researchgate.netunl.pt

Future research could explore its use in:

Synthesis of Novel Heterocycles: The compound can serve as a precursor for various heterocyclic systems, such as thiazoles, imidazoles, or triazoles, which are common scaffolds in medicinal chemistry.

Cross-Coupling Reactions: The C-Br bond could participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. beilstein-journals.org

Ring-Opening Reactions: Under specific conditions, the strained cyclopropyl ring can undergo controlled ring-opening, providing access to linear aliphatic chains with defined stereochemistry and functionality, a strategy that offers considerable utility in organic synthesis. researchgate.net

Development of New Bioactive Molecules: Its structural similarity to intermediates for successful agrochemicals and pharmaceuticals suggests its potential as a lead structure for developing new therapeutic agents or crop protection agents. google.cominnospk.com

Investigation of its Chemical Analogs with Modified Halogenation or Cyclopropyl Ring Substitutions

Systematic modification of the molecular structure of this compound can lead to the discovery of new compounds with fine-tuned reactivity and potentially enhanced biological activity. This area of research focuses on understanding structure-activity relationships (SAR).

Emerging research directions include:

Varying Halogenation: Synthesizing analogs where the bromine is replaced by other halogens (fluorine, iodine) or where the chlorine on the cyclopropyl ring is substituted. For example, a fluoro- or iodo-acetyl group would offer different reactivity profiles in nucleophilic substitution reactions.

Cyclopropyl Ring Substitution: Introducing various substituents (e.g., alkyl, aryl, gem-difluoro) onto the cyclopropyl ring could significantly alter the molecule's steric and electronic properties. nih.gov Such modifications can influence how the molecule interacts with biological targets, potentially leading to increased potency or a different spectrum of activity. The use of substituted cyclopropanes is a known strategy in the design of potent enzyme inhibitors. nih.gov

Stereochemical Control: For substituted cyclopropyl rings, controlling the stereochemistry is crucial. The development of asymmetric syntheses to produce specific enantiomers or diastereomers would be a sophisticated advancement, as different stereoisomers often exhibit vastly different biological effects.

Table 2: Potential Chemical Analogs and Their Research Goals
Analog TypeStructural ModificationPotential Impact / Research Goal
Halogen Modification (Acyl)Replace -C(O)CH₂Br with -C(O)CH₂I or -C(O)CH₂FTune reactivity for subsequent synthetic steps; investigate different leaving group abilities.
Halogen Modification (Ring)Replace 1-chlorocyclopropyl with 1-bromocyclopropyl or 1-fluorocyclopropylAlter electronic properties of the cyclopropyl ring; study impact on biological activity.
Ring SubstitutionIntroduce methyl, phenyl, or other groups onto the C2 or C3 position of the ringProbe steric requirements of biological targets; enhance metabolic stability or lipophilicity.
Gem-DihalogenationIntroduce a gem-difluoro group onto the cyclopropane ringIncrease potency and metabolic stability, a common strategy in medicinal chemistry. nih.gov

Q & A

Q. Basic

  • Nucleophilic substitution : The bromine atom is displaced by nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds.
  • Ketone reactivity : Participates in condensations (e.g., with hydrazines to form hydrazones).
  • Cyclopropane ring-opening : Under acidic conditions, the ring may cleave to form allylic bromides.
    Comparable brominated cyclopropanes show reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

How does the presence of the chlorocyclopropyl group influence the reactivity of the bromo ketone moiety in cross-coupling reactions?

Advanced
The chlorocyclopropyl group:

  • Steric effects : Hinders access to the bromine atom, slowing substitution kinetics.
  • Electronic effects : Electron-withdrawing chlorine destabilizes the transition state, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures.
  • Ring strain : Enhances electrophilicity of the adjacent carbonyl carbon.
    Studies on similar compounds suggest Pd-catalyzed couplings require tailored ligands (e.g., XPhos) for efficiency .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Amber glass bottles at 2–8°C to prevent light/heat degradation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Toxicity data for analogs indicate corrosivity and irritancy .

Can computational chemistry models predict the regioselectivity of reactions involving this compound? Which parameters are critical?

Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential maps : Identify electrophilic (C=O) and nucleophilic (Br) sites.
  • Transition state barriers : Predict preference for substitution vs. elimination.
  • Solvent effects : Implicit solvation models (e.g., PCM) refine accuracy.
    PubChem data for related bromoketones validate computational predictions .

What are the typical applications of this compound in pharmaceutical or agrochemical research?

Q. Basic

  • Agrochemical intermediates : Precursor to triazole fungicides (e.g., prothioconazole analogs) via nucleophilic substitution with heterocycles.
  • Pharmaceutical building blocks : Used in synthesizing cyclopropane-containing bioactive molecules (e.g., protease inhibitors).
    Evidence from structurally similar compounds highlights utility in antifungal and antibacterial agent development .

What strategies can be employed to resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Q. Advanced

  • Multi-technique validation : Combine 1H/13C NMR^1 \text{H/}^{13} \text{C NMR}, IR, and X-ray crystallography to cross-verify assignments.
  • Isotopic labeling : 2H^{2} \text{H}- or 13C^{13} \text{C}-labeled precursors clarify ambiguous signals.
  • Dynamic NMR : Resolve conformational exchange broadening in cyclopropane rings.
    SHELX refinement of crystal structures provides unambiguous confirmation of regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.